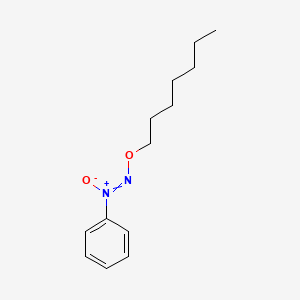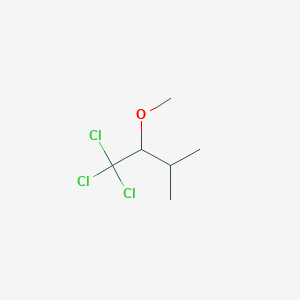
1,1,1-Trichloro-2-methoxy-3-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H11Cl3O It is a chlorinated ether, characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-2-methoxy-3-methylbutane can be synthesized through the chlorination of 2-methoxy-3-methylbutane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor, where 2-methoxy-3-methylbutane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1,1-Trichloro-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of ethers, alcohols, or amines depending on the substituent.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of less chlorinated derivatives or hydrocarbons.
科学研究应用
1,1,1-Trichloro-2-methoxy-3-methylbutane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1,1-Trichloro-2-methoxy-3-methylbutane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially affecting membrane integrity and function.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: A chlorinated alcohol with similar chemical properties.
1,1-Dichloro-2-methylbutane: A less chlorinated derivative with different reactivity.
1-Chloro-3-methylbutane: A mono-chlorinated compound with distinct chemical behavior.
Uniqueness
1,1,1-Trichloro-2-methoxy-3-methylbutane is unique due to the presence of both methoxy and methyl groups along with three chlorine atoms. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
62688-86-2 |
|---|---|
分子式 |
C6H11Cl3O |
分子量 |
205.5 g/mol |
IUPAC 名称 |
1,1,1-trichloro-2-methoxy-3-methylbutane |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10-3)6(7,8)9/h4-5H,1-3H3 |
InChI 键 |
FHVRDTRHGPDHET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(Cl)(Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
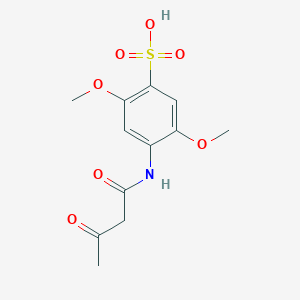
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
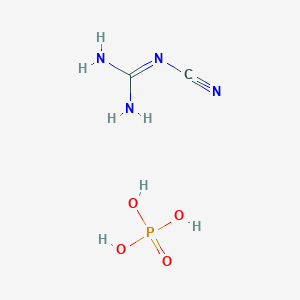

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
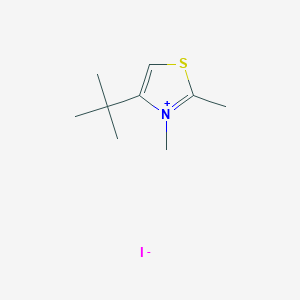
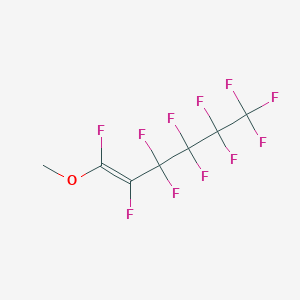

![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
